7-Isopropylindoline
Overview
Description
7-Isopropylindoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N It is a derivative of indoline, characterized by the presence of an isopropyl group at the 7th position of the indoline ring
Mechanism of Action
Target of Action
7-Isopropylindoline, like other indoline derivatives, is believed to interact with a variety of biological targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner .
Mode of Action
Indoline derivatives are known to interact with their targets through hydrophobic interactions and hydrogen bonding . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, increasing their water solubility and decreasing their lipid solubility .
Biochemical Pathways
Indoline derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The indoline moiety is widely used in drug design because of its special structure and properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds, potentially influencing their absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
Indoline derivatives have been shown to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Action Environment
The stability and efficacy of indoline derivatives can be influenced by various environmental factors
Biochemical Analysis
Cellular Effects
Given the wide range of biological activities exhibited by indoline derivatives, it is plausible that 7-Isopropylindoline could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropylindoline can be achieved through several methods. One common approach involves the reduction of 7-isopropylindole. This reduction can be carried out using catalytic hydrogenation or other reducing agents such as lithium aluminum hydride (LiAlH4) under appropriate conditions.
Another method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of 7-isopropyl-2-nitrobenzylamine with a reducing agent can lead to the formation of this compound through a cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use palladium or platinum catalysts under high-pressure hydrogen gas to achieve efficient reduction of the corresponding indole derivatives.
Chemical Reactions Analysis
Types of Reactions
7-Isopropylindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 7-isopropylindole-2,3-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 7-isopropylindole can yield this compound, as mentioned earlier.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents.
Major Products Formed
Oxidation: 7-isopropylindole-2,3-dione.
Reduction: this compound.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
7-Isopropylindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials with unique properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
7-Isopropylindole: The precursor to 7-Isopropylindoline, differing by the presence of a double bond in the indole ring.
6-Isopropylindoline: An isomer with the isopropyl group at the 6th position.
7-Isopropylindole-2,3-dione: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 7th position can affect the compound’s electronic properties and steric interactions, making it distinct from other indoline derivatives.
Properties
IUPAC Name |
7-propan-2-yl-2,3-dihydro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-5,8,12H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARXUNVUDKBGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280406 | |
Record name | 2,3-Dihydro-7-(1-methylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954571-03-0 | |
Record name | 2,3-Dihydro-7-(1-methylethyl)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=954571-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-7-(1-methylethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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